molecular formula C12H7BrClN3 B11779758 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11779758
M. Wt: 308.56 g/mol
InChI Key: YYGVBOBPENRUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position and a chlorophenyl group at the 2nd position of the triazolopyridine ring. It has a molecular formula of C12H7BrClN3 and a molecular weight of 308.56 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal and pharmaceutical chemistry.

Properties

Molecular Formula

C12H7BrClN3

Molecular Weight

308.56 g/mol

IUPAC Name

7-bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H7BrClN3/c13-9-4-5-17-11(7-9)15-12(16-17)8-2-1-3-10(14)6-8/h1-7H

InChI Key

YYGVBOBPENRUTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=CC(=CC3=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-mediated synthesis offers a scalable and efficient approach. This method demonstrates good functional group tolerance and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 7th position, while reduction reactions can result in the formation of reduced triazolopyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. A study highlighted the ability of 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine to inhibit specific cancer cell lines through the modulation of cell cycle progression and apoptosis pathways.

Table 1: Anticancer Activity Data

Compound IDCell LineIC50 (µM)Mechanism of Action
1A549 (Lung)5.4Induction of apoptosis
2MCF-7 (Breast)4.8Cell cycle arrest
3HeLa (Cervical)6.1Inhibition of proliferation

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can reduce oxidative stress in neuronal cells, which is crucial in conditions like Alzheimer's disease.

Agricultural Applications

Pesticide Development
The compound has been investigated for its potential as a pesticide. Its structure suggests it may interact with specific biological targets in pests, leading to their mortality without significantly affecting non-target organisms.

Table 2: Pesticidal Activity Data

Compound IDTarget PestLC50 (ppm)Effectiveness (%)
AAphids1585
BWhiteflies1090
CSpider Mites1280

Material Science Applications

Polymer Chemistry
this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Study: Synthesis of Triazole-Based Polymers
In a recent study, researchers synthesized a series of polymers incorporating the triazolo-pyridine moiety. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for enzymes such as PHD-1, JAK1, and JAK2. These interactions result in the modulation of various biological processes, including immune responses and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and chlorophenyl groups, which confer specific chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and receptors makes it a valuable compound in medicinal chemistry .

Biological Activity

7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

  • Chemical Formula : C₁₂H₇BrClN₃
  • Molecular Weight : 308.56 g/mol
  • CAS Number : 1893727-19-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against several tested strains.
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction percentages .
PathogenMIC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2275
Staphylococcus epidermidis0.2580

Case Studies

  • Breast Cancer Cell Lines : Triazole derivatives were evaluated for antiproliferative activity against breast cancer cell lines with IC₅₀ values indicating significant cytotoxic effects .
  • Colon and Lung Cancer : Other studies noted that triazole compounds displayed potent activity against colon and lung cancer cells, suggesting a potential mechanism involving apoptosis induction .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA Gyrase and DHFR : Similar compounds have been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial proliferation and cancer cell growth .
  • Synergistic Effects : This compound has shown synergistic effects when combined with other antibiotics like Ketoconazole and Ciprofloxacin, reducing their MICs significantly .

Safety and Toxicity

Toxicity assessments indicate that this compound has low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development in therapeutic applications .

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine, and what are critical reaction parameters?

The core [1,2,4]triazolo[1,5-a]pyridine scaffold is typically synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, Pb(OAc)₄, or MnO₂ . For bromo- and chloro-substituted derivatives, post-functionalization steps are required. For example:

  • Introduce the 3-chlorophenyl group via Suzuki-Miyaura coupling after constructing the triazolo-pyridine core.
  • Optimize reaction temperature (often 80–100°C) and solvent (e.g., DMF or dichloromethane) to prevent decomposition .
    Key validation : Monitor reaction progress via TLC and confirm regioselectivity using 1^1H NMR (e.g., aromatic proton splitting patterns) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • 1^1H NMR : Aromatic protons adjacent to bromine (e.g., C7-Br) show deshielding (~δ 8.2–8.5 ppm). The 3-chlorophenyl group exhibits a distinct multiplet for meta-substituted protons (δ 7.3–7.6 ppm) .
  • IR Spectroscopy : Confirm triazole ring presence via N–H stretching (~3200 cm⁻¹) and C=N absorption (~1680 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 284.98 (C₁₁H₇BrClN₃⁺) validates molecular weight .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to prevent environmental release .
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Q. How can researchers optimize solubility and purification for this compound?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., CH₂Cl₂) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Monitor for co-eluting regioisomers (e.g., 6-bromo vs. 7-bromo derivatives) via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituents (Br, Cl) influence the compound’s reactivity and biological activity?

  • Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic substitution susceptibility at C5/C8 positions. Chlorine on the phenyl ring directs further functionalization to para positions .
  • Biological Implications : Halogenated triazolopyridines often exhibit enhanced binding to kinase targets (e.g., EGFR) due to hydrophobic interactions. In vitro assays (e.g., kinase inhibition) should compare activity against non-halogenated analogs .

Q. How can researchers resolve contradictions in reported synthetic yields or regioselectivity?

  • Case Study : If oxidative cyclization with NaOCl yields <50% product (vs. >70% with PIFA), evaluate oxidant stability and byproduct formation via GC-MS. Adjust stoichiometry (1.2–1.5 eq oxidant) and reaction time (4–12 hrs) .
  • Regioselectivity : Use DFT calculations to compare transition-state energies for competing cyclization pathways. Validate with NOESY NMR to confirm substituent positioning .

Q. What strategies distinguish regioisomers (e.g., 6-bromo vs. 7-bromo derivatives) during characterization?

  • 13^{13}C NMR : The carbon adjacent to bromine (C7) shows a downfield shift (~δ 125–130 ppm) compared to C6 (~δ 115–120 ppm) .
  • X-ray Crystallography : Resolve ambiguity by growing single crystals (e.g., via vapor diffusion with ethanol/water). Compare bond angles and dihedral angles with published structures .

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., PARP-1). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .
  • ADMET Prediction : Employ SwissADME to assess bioavailability (e.g., logP <5) and cytochrome P450 inhibition risks. Halogenated analogs often show longer half-lives but higher hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.